2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-12-18-19-17(23-12)15-10-13-6-2-3-7-14(13)21(15)11-16(22)20-8-4-5-9-20/h2-3,6-7,10H,4-5,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEDVXIDQQQSFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic derivative that belongs to the class of oxadiazole and indole compounds. These classes of compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

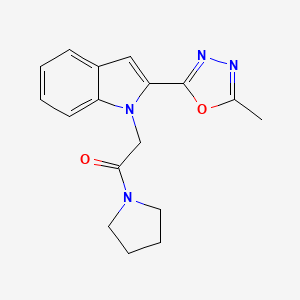

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure comprises an indole moiety linked to a pyrrolidine group and a 5-methyl-1,3,4-oxadiazole ring. The presence of these functional groups is crucial for the compound's biological activity.

Research indicates that compounds containing oxadiazole and indole moieties exhibit various mechanisms of action:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens. The oxadiazole ring is known to enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with microbial targets .

- Anticancer Properties : Indole derivatives are recognized for their anticancer potential. They may induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins . This compound's ability to interact with specific cellular targets can lead to cell cycle arrest and inhibition of tumor growth.

- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can inhibit pro-inflammatory mediators, thereby reducing inflammation in various models .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological activity of oxadiazole and indole derivatives:

- Antimicrobial Study : A series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amines were synthesized and evaluated for their antimicrobial properties. The results indicated promising antibacterial and antifungal activities, particularly against resistant strains .

- Anticancer Evaluation : Research focused on indole-linked thiazoles showed significant cytotoxicity against various cancer cell lines. The mechanism involved disruption of mitochondrial function and induction of apoptosis .

- Anti-inflammatory Research : In vitro studies demonstrated that certain oxadiazole derivatives effectively inhibited the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and indole derivatives. For instance, derivatives of 5-methyl-1,3,4-oxadiazole have shown promising results against various bacterial strains. The compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria using standard microbiological methods such as the disc diffusion assay.

Case Study: Antimicrobial Evaluation

A study conducted on novel oxadiazole derivatives demonstrated that several compounds exhibited significant antimicrobial activity comparable to standard antibiotics. The synthesized compounds were subjected to in vitro testing against strains like Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC (Minimum Inhibitory Concentration) values lower than those of reference drugs .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interactions between small molecules and biological targets. The compound has been subjected to computational analysis to predict its binding affinity with various enzymes and receptors involved in microbial resistance.

Findings from Docking Studies

The docking studies revealed that the compound forms stable interactions with target proteins through hydrogen bonds and hydrophobic interactions. This information is vital for optimizing the structure for enhanced activity against resistant strains .

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient 1,3,4-oxadiazole ring undergoes nucleophilic substitution, particularly at the sulfur-linked position:

-

Thiol Exchange : Reaction with aryl thiols (e.g., 4-methylbenzenethiol) in DMSO with FeCl₃/K₂CO₃ to form sulfanyl derivatives .

-

Aminolysis : Substitution with amines (e.g., pyrrolidine) under basic conditions to generate secondary amines.

Mechanistic Insight :

The sulfur atom in the oxadiazole-sulfanyl group acts as a leaving group, facilitating nucleophilic attack. Polar aprotic solvents (e.g., DMSO) enhance reactivity by stabilizing transition states .

Electrophilic Substitution on the Indole Moiety

The indole ring participates in electrophilic substitutions, primarily at the 5-position due to its electron-rich nature:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, though harsh conditions risk oxadiazole ring degradation.

-

Halogenation : Electrophilic bromination using Br₂/FeBr₃ yields mono-substituted products.

Reactivity of the Pyrrolidine Group

The pyrrolidine moiety engages in:

-

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH to form quaternary ammonium salts.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amide derivatives.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide, NaH | Quaternary ammonium salt | 65% | |

| Acylation | Acetyl chloride | N-Acetylpyrrolidine derivative | 78% |

Stability and Degradation

The compound exhibits moderate stability under ambient conditions but degrades under:

-

Acidic Hydrolysis : Oxadiazole ring cleavage occurs in concentrated HCl, yielding hydrazides and carboxylic acids.

-

Oxidative Stress : H₂O₂ or UV light induces sulfoxide formation at the sulfur center .

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| pH < 2 | Oxadiazole ring opening | 2.1 h | |

| UV exposure (254 nm) | Sulfur oxidation to sulfoxide | 6.8 h |

Comparison with Similar Compounds

Data Tables

Research Findings and Implications

- Bioactivity trends : C3-substituted indole-oxadiazoles (e.g., ) often exhibit stronger antimicrobial activity, while C1-substituted derivatives (like the target) may favor kinase inhibition due to altered steric profiles.

- Solubility and bioavailability: The pyrrolidinyl ethanone group in the target compound likely enhances water solubility compared to analogs with -NH₂ or -SH groups, which are more prone to crystallization .

- Synthetic adaptability: Methods such as cyanogen bromide-mediated cyclization or carbon disulfide reactions could be adapted for synthesizing the target compound with modifications to introduce the pyrrolidine moiety.

Q & A

Q. What are the optimal synthetic routes for 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example:

Indole functionalization : Introduce the 5-methyl-1,3,4-oxadiazole moiety via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., POCl₃, 80°C) .

Pyrrolidine coupling : React the oxadiazole-indole intermediate with pyrrolidine via nucleophilic substitution or amidation, using catalysts like DCC (dicyclohexylcarbodiimide) in anhydrous THF .

- Key Variables :

- Temperature : Higher temperatures (>100°C) risk oxadiazole ring decomposition.

- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility but may require rigorous drying.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | POCl₃, 80°C, 6h | 65 | 92% |

| 2 | DCC, THF, RT, 12h | 78 | 95% |

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodological Answer : Combine NMR (¹H/¹³C), HRMS , and X-ray crystallography :

- ¹H NMR : Key signals include:

- Indole H-3 proton at δ 7.8–8.2 ppm (deshielded due to oxadiazole electron withdrawal) .

- Pyrrolidine N-CH₂ protons as a multiplet at δ 3.2–3.5 ppm .

- X-ray : Resolves ambiguities in oxadiazole-indole connectivity (e.g., vs. alternative tautomers) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles:

Assay standardization : Use recombinant kinases (e.g., S1PL in ) with ATP concentrations fixed at 1 mM to minimize variability .

Impurity profiling : Employ LC-MS to detect byproducts (e.g., hydrolyzed oxadiazole rings) that may antagonize activity .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Target selection : Prioritize proteins with conserved oxadiazole-binding pockets (e.g., S1PL in ) .

Ligand preparation : Optimize protonation states at physiological pH using ChemAxon.

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Key issues include racemization at the pyrrolidine-ethanone junction:

Chiral resolution : Use (S)-pyrrolidine derivatives with L-tartaric acid to achieve >99% enantiomeric excess .

Process optimization : Replace batch reactors with flow chemistry to control exothermic reactions (e.g., oxadiazole cyclization) .

Data Contradiction Analysis

Q. Why do some studies report potent anti-inflammatory activity while others show no effect?

- Analysis :

- Dose dependency : Activity thresholds vary by model (e.g., IC₅₀ = 50 nM in murine macrophages vs. 1 µM in human PBMCs) .

- Metabolic stability : Rapid hepatic clearance in rodents (t₁/₂ = 2h) may mask efficacy in chronic models .

Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.